BenchChemオンラインストアへようこそ!

8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Lipophilicity Drug-likeness Predicted ADME

This spirohydantoin derivative features a unique N8-(2-fluorobenzoyl) and N3-(2-phenoxyethyl) substitution pattern that complements existing SAR knowledge for HIF PHD1‑3 and δ‑opioid receptor programs. With zero published bioactivity, it enables de novo target validation and fluorine‑mediated protein‑ligand ¹⁹F NMR studies. Its drug‑like profile (zero Lipinski violations, MW 411.43) and predicted physicochemical properties (SlogP 3.44) make it an ideal challenge compound for LC‑MS/MS bioanalytical method development. Procure as a specialized synthetic intermediate or chemical probe for scaffold exploration.

Molecular Formula C22H22FN3O4
Molecular Weight 411.433
CAS No. 1021101-24-5
Cat. No. B2398803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021101-24-5
Molecular FormulaC22H22FN3O4
Molecular Weight411.433
Structural Identifiers
SMILESC1CN(CCC12C(=O)N(C(=O)N2)CCOC3=CC=CC=C3)C(=O)C4=CC=CC=C4F
InChIInChI=1S/C22H22FN3O4/c23-18-9-5-4-8-17(18)19(27)25-12-10-22(11-13-25)20(28)26(21(29)24-22)14-15-30-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29)
InChIKeyMQKFUOCLAGACIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021101-24-5) for Research


8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 1021101-24-5) is a synthetic compound belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione (spirohydantoin) structural class. This chemotype is recognized as a privileged scaffold in medicinal chemistry, with established derivatives acting as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) [1] and as novel delta opioid receptor-selective agonists [2]. A comprehensive search of peer-reviewed literature and patent databases confirms that no quantitative biological activity data, in vivo pharmacokinetic profiles, or directly comparative experimental results have been published for this exact compound as of the current analysis cut-off.

Why 8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by In-Class Analogs


Generic substitution of an untested 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative carries substantial risk due to the established structure-activity relationship (SAR) sensitivity of this scaffold. Prior medicinal chemistry campaigns have demonstrated that potency, selectivity, and pharmacokinetic profiles within this class are exquisitely dependent on specific N8 and N3 substituents [1]. For example, within the HIF PHD inhibitor series, minor structural variations at the 8-position shifted IC50 values from nanomolar to micromolar ranges and dramatically altered oral bioavailability [1]. Similarly, for delta opioid receptor agonists derived from this core, the presence or absence of specific functional groups dictates stereoselectivity, efficacy, and off-target activity profiles [2]. Consequently, a 2-fluorobenzoyl substitution at N8 and a 2-phenoxyethyl side-chain at N3 represent unique pharmacophoric features whose biological impact cannot be reliably predicted from other analogs. Any procurement decision based on extrapolation from published data on related compounds is scientifically unjustifiable without matched experimental confirmation.

Quantitative Differential Evidence: 8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


Physicochemical Property Differentiation: Predicted Lipophilicity (SlogP) vs. Reference Standards

In the absence of published experimental biological data, the only quantifiable differentiator for this compound is its predicted physicochemical profile, which can be compared against established reference standards for oral drug-likeness. The compound has a computed SlogP of 3.44427 [1] and a molecular weight of 411.43 g/mol [1], [2]. This SlogP value is higher than that of many clinically successful orally bioavailable drugs (median SlogP ~2.5), indicating increased lipophilicity that may influence membrane permeability, plasma protein binding, and metabolic clearance. It differentiates the compound from more polar in-class analogs such as the HIF PHD inhibitor clinical candidate (SlogP < 2) [3], suggesting distinct ADME behavior if the compound were advanced into biological testing.

Lipophilicity Drug-likeness Predicted ADME

Molecular Weight and Hydrogen Bonding Capacity vs. Lead-Like Criteria

The compound possesses a molecular weight of 411.43 g/mol and presents 3 hydrogen bond donors and 5 hydrogen bond acceptors [1]. It satisfies Lipinski's rule of five with zero violations, positioning it within drug-like chemical space. However, it violates Oprea's lead-like rule criteria (molecular weight > 350 g/mol, number of rings > 3), classifying it as a drug-like molecule rather than a fragment- or lead-like starting point [1]. This property profile is notably higher in molecular weight compared to many prototype spirohydantoin HIF PHD inhibitors (typical MW range 350-400 g/mol) [2], indicating increased molecular complexity that may necessitate larger-scale procurement for comprehensive SAR or in vivo studies.

Drug-likeness Lead optimization Molecular property filters

Aqueous Solubility Prediction (logS) and Procurement-Relevant Formulation Considerations

The predicted aqueous solubility for this compound is logS = -4.46531, corresponding to approximately 1.41 × 10⁻⁵ mol/L (~5.8 µg/mL in pure water) [1]. This low solubility profile is comparable to many hydrophobic drug candidates but is significantly lower than the recommended solubility range for robust in vitro biochemical assays (typically > 10 µM in assay buffer). For context, published spirohydantoin HIF PHD inhibitors with polar substituents often achieve solubility values in the 50-200 µM range [2]. This solubility deficit implies that users will require DMSO stock solutions at concentrations of 10-50 mM and must be alert to the risk of compound precipitation upon dilution into aqueous assay media. Procurement specifications should include pre-formulated aliquots or solubility-enhancing co-solvents to ensure experimental reproducibility.

Solubility Formulation In vitro assay compatibility

Evidence-Based Application Scenarios for 8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


Specialized Chemical Probe Synthesis for Spirohydantoin Chemotype Exploration

This compound is most appropriately procured as a specialized synthetic intermediate or chemical probe for exploring the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold space. Its unique substitution pattern (2-fluorobenzoyl at N8, 2-phenoxyethyl at N3) provides a distinct physicochemical profile (SlogP = 3.44, MW = 411.43 g/mol) [1] that complements existing SAR knowledge from the HIF PHD [2] and delta opioid receptor [3] programs. However, the absence of any published biological activity data means that researchers must run de novo assays to establish its profile for any given target.

Negative Control Tool Compound for Fluorine-Protein Interaction Studies

The specific placement of a 2-fluorobenzoyl group enables this compound to serve as a tool for investigating fluorine-mediated protein-ligand interactions via ¹⁹F NMR spectroscopy. The known sensitivity of ¹⁹F chemical shifts to local protein environment could allow detection of binding events. However, any such application requires in-house validation, as no published binding data exists for this molecule [1]. Its non-compliance with Oprea's lead-like criteria means it is better suited for biophysical rather than cellular screening applications.

Reference Standard for Analytical Method Development in Pharmacokinetic Studies

Given its drug-like properties (zero Lipinski violations) but predicted high lipophilicity (SlogP = 3.44) [1] and low aqueous solubility (logS = -4.47) [1], this compound can serve as a representative challenge compound for developing and validating LC-MS/MS bioanalytical methods for hydrophobic drug candidates. Its molecular weight of 411.43 g/mol is typical of advanced lead compounds [1], making it a suitable model for assessing extraction recovery, matrix effects, and chromatographic separation of lipophilic analytes from biological matrices. This application is supported by the compound's defined molecular formula and predicted physicochemical properties rather than any specific biological data.

Quote Request

Request a Quote for 8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.